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molecular formula C10H10F3NO3 B8533236 3-(Trifluoromethyl)-4-isopropoxynitrobenzene

3-(Trifluoromethyl)-4-isopropoxynitrobenzene

Cat. No. B8533236
M. Wt: 249.19 g/mol
InChI Key: FLNGYDAHOSKADV-UHFFFAOYSA-N
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Patent
US04257805

Procedure details

A solution of 41 g of sodium isopropoxide in 300 ml of dimethyl sulfoxide was added drop-by-drop to a chilled (5° C.) solution of 118 g of 2-chloro-5-nitrobenzotrifluoride in 100 ml of dimethyl sulfoxide. The resulting mixture was stirred at room temperature for one hour, poured into water, and the resulting mixture was extracted with ether. The extract was washed with water, dried, and the solvent was evaporated. The liquid residue was taken up in hexane and the solution was chilled to give a solid, which on recrystallization from hexane gave 2-isopropoxy-5-nitrobenzotrifluoride (2A), as a white crystalline solid, mp: 34°-36° C.
Name
sodium isopropoxide
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[O-:3].[Na+].Cl[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[C:16]([F:19])([F:18])[F:17].O>CS(C)=O>[CH:2]([O:3][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[C:16]([F:17])([F:18])[F:19])([CH3:4])[CH3:1] |f:0.1|

Inputs

Step One
Name
sodium isopropoxide
Quantity
41 g
Type
reactant
Smiles
CC([O-])C.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
118 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the solution was chilled
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
on recrystallization from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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